molecular formula C18H26N2O5 B1629268 cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine CAS No. 246510-69-0

cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine

Cat. No. B1629268
CAS RN: 246510-69-0
M. Wt: 350.4 g/mol
InChI Key: UVYCLXXPQAPHKR-HUUCEWRRSA-N
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Description

Cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine, also known as Boc-4-hydroxymethyl-L-proline, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine involves its ability to inhibit certain enzymes and pathways involved in inflammation, tumor growth, and viral replication. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase enzyme.
Biochemical and Physiological Effects:
Cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-viral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine in lab experiments is its ability to selectively target certain enzymes and pathways, making it a useful tool for studying these processes. Additionally, its potential as a scaffold for drug development makes it an attractive target for researchers. However, one limitation is that its synthesis can be challenging and time-consuming, which may limit its widespread use in research.

Future Directions

There are several future directions for research involving cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine. One direction is to further explore its potential as a scaffold for drug development, particularly in the development of anti-inflammatory and anti-tumor drugs. Additionally, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for viral infections. Finally, further development of synthesis methods could make this compound more accessible for use in research.

Scientific Research Applications

Cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been shown to have potential as a scaffold for the development of novel drugs.

properties

IUPAC Name

benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYCLXXPQAPHKR-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635279
Record name Benzyl (3S,4S)-3-[(tert-butoxycarbonyl)amino]-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine

CAS RN

246510-69-0
Record name Benzyl (3S,4S)-3-[(tert-butoxycarbonyl)amino]-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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